17-Methyl-5|A-androstane-3|A,16|A,17|A-triol 17-Methyl-5|A-androstane-3|A,16|A,17|A-triol
Brand Name: Vulcanchem
CAS No.: 38863-74-0
VCID: VC3317986
InChI: InChI=1S/C20H34O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,18-,19-,20-/m0/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3CC(C4(C)O)O)C)O
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

17-Methyl-5|A-androstane-3|A,16|A,17|A-triol

CAS No.: 38863-74-0

Cat. No.: VC3317986

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

17-Methyl-5|A-androstane-3|A,16|A,17|A-triol - 38863-74-0

Specification

CAS No. 38863-74-0
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,16,17-triol
Standard InChI InChI=1S/C20H34O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,18-,19-,20-/m0/s1
Standard InChI Key BFCTXQRHIFIDPO-MBYHYQHRSA-N
Isomeric SMILES C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]4(C)O)O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3CC(C4(C)O)O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CC(C4(C)O)O)C)O

Introduction

Chemical Structure and Properties

17-Methyl-5α-androstane-3α,16α,17α-triol is a synthetic androgenic steroid characterized by a modified androstane skeleton. The compound has a molecular formula of C20H34O3 and a molecular weight of 322.5 g/mol. Its structure features three hydroxyl groups at positions 3α, 16α, and 17α, along with a characteristic methyl group at position 17, which significantly influences its biological activities and metabolic stability.

The compound belongs to the broader class of androstane derivatives, which are characterized by a tetracyclic structure with a specific stereochemistry. The "5α" designation indicates the orientation of the hydrogen atom at position 5, which is crucial for determining the three-dimensional structure and biological activity of the steroid .

Structural Characteristics

The unique positioning of the hydroxyl groups and the methyl substituent in 17-Methyl-5α-androstane-3α,16α,17α-triol gives this compound distinctive properties compared to related steroids. The 17α-methyl group, in particular, is known to enhance the compound's resistance to metabolic degradation, potentially increasing its bioavailability and duration of action .

Synthesis and Metabolism

Metabolic Pathways

The metabolism of 17-Methyl-5α-androstane-3α,16α,17α-triol and related steroids typically involves several enzymatic processes including hydroxylation, reduction, and conjugation reactions. These metabolic transformations play crucial roles in determining the compound's pharmacokinetics, bioavailability, and biological activities.

Common metabolic pathways for structurally similar steroids involve:

  • Hydroxylation reactions catalyzed by cytochrome P450 enzymes

  • Reduction reactions mediated by various reductases

  • Conjugation reactions involving glucuronidation or sulfation

These metabolic transformations may result in various metabolites with different biological activities compared to the parent compound .

Biological Activities

Androgenic Activity

17-Methyl-5α-androstane-3α,16α,17α-triol has been reported to exhibit significant androgenic activity, interacting with androgen receptors and potentially promoting anabolic effects in muscle tissue. This activity is consistent with its structural similarity to known androgenic steroids .

Other Biological Activities

Beyond its androgenic effects, 17-Methyl-5α-androstane-3α,16α,17α-triol may possess additional biological activities of research interest. Related steroids have demonstrated various effects including:

  • Modulation of cholesterol metabolism

  • Anti-inflammatory properties

  • Immunomodulatory effects

Analytical Detection and Identification

Spectroscopic Characterization

The identification and characterization of 17-Methyl-5α-androstane-3α,16α,17α-triol typically involve various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These techniques provide essential information about the compound's structure, purity, and identity.

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure of the compound, including the positions and environments of various hydrogen and carbon atoms. For related compounds, NMR data have been reported in the literature, providing reference points for identification .

Chromatographic Analysis

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly employed for the separation, detection, and quantification of steroids like 17-Methyl-5α-androstane-3α,16α,17α-triol. These techniques are particularly important in research settings for ensuring the purity of compounds and for detecting their presence in various matrices.

In analytical studies, steroids are often derivatized to improve their chromatographic properties. For instance, trimethylsilyl (TMS) derivatives are commonly used for GC analysis, as seen with related compounds like 5α-Androstane-3α,16α,17β-triol .

The following table summarizes the typical analytical techniques used for the detection and identification of steroid compounds like 17-Methyl-5α-androstane-3α,16α,17α-triol:

Analytical TechniqueApplicationAdvantagesLimitations
NMR SpectroscopyStructural elucidationProvides detailed structural informationRequires relatively large sample amounts
Mass SpectrometryIdentification, quantificationHigh sensitivity, structural informationMay require derivatization
HPLCSeparation, quantificationVersatile, non-destructiveLower resolution than GC for some applications
GCSeparation, quantificationHigh resolution, sensitivityOften requires derivatization of steroids

Research Applications

Pharmacological Research

17-Methyl-5α-androstane-3α,16α,17α-triol has potential applications in pharmacological research, particularly in studies related to androgen receptor signaling and its physiological effects. These research applications may include:

  • Investigation of structure-activity relationships among androgenic compounds

  • Studies on the regulation of protein synthesis and muscle growth

  • Research on metabolic pathways involving steroid hormones

The compound's unique structural features, particularly the 17α-methyl group and the specific configuration of the hydroxyl groups, make it valuable for comparative studies with other steroids .

Analytical Standard

17-Methyl-5α-androstane-3α,16α,17α-triol may serve as an analytical standard in various research contexts, including:

  • Development and validation of analytical methods for steroid detection

  • Quality control in pharmaceutical and biochemical research

  • Reference material for metabolic studies

Structural Relationships with Other Steroids

Comparison with Related Compounds

17-Methyl-5α-androstane-3α,16α,17α-triol shares structural similarities with several other steroids, including 5α-Androstane-3α,16α,17β-triol and 5-Androstene-3α-16β,17β-triol. These structural relationships are important for understanding the structure-activity patterns among different steroid compounds .

The following table compares key structural features of 17-Methyl-5α-androstane-3α,16α,17α-triol with related steroids:

CompoundMolecular FormulaKey Structural FeaturesDifferences from 17-Methyl-5α-androstane-3α,16α,17α-triol
17-Methyl-5α-androstane-3α,16α,17α-triolC20H34O33α,16α,17α-trihydroxy configuration, 17α-methyl groupReference compound
5α-Androstane-3α,16α,17β-triolC19H32O33α,16α,17β-trihydroxy configurationLacks 17α-methyl group, different configuration at C-17
5-Androstene-3α-16β,17β-triolC19H30O3Contains a C5-C6 double bond, 16β,17β-dihydroxy configurationHas a double bond, lacks 17α-methyl group, different hydroxyl configurations

Stereochemical Considerations

The stereochemistry of 17-Methyl-5α-androstane-3α,16α,17α-triol plays a crucial role in determining its biological activities and physical properties. The specific orientations of the hydroxyl groups and the methyl substituent influence how the molecule interacts with biological targets such as receptors and enzymes.

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